molecular formula C7H5ClO3 B1435128 7-Chlorobenzo[d][1,3]dioxol-5-ol CAS No. 1414972-62-5

7-Chlorobenzo[d][1,3]dioxol-5-ol

Cat. No.: B1435128
CAS No.: 1414972-62-5
M. Wt: 172.56 g/mol
InChI Key: UWYVTGMSRFJFKL-UHFFFAOYSA-N
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Description

7-Chlorobenzo[d][1,3]dioxol-5-ol is a chemical compound with the molecular formula C8H5ClO3 and a molecular weight of 172.56 g/mol. This compound is characterized by a benzodioxole ring substituted with a chlorine atom at the 7th position and a hydroxyl group at the 5th position. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

7-Chlorobenzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It serves as a lead compound in the design of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Future Directions

The future directions in the research of benzo[d][1,3]dioxole derivatives include the synthesis and evaluation of novel organoselenides . These compounds have potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Preparation Methods

The synthesis of 7-Chlorobenzo[d][1,3]dioxol-5-ol typically involves the chlorination of benzo[d][1,3]dioxole-5-ol. One common method includes the reaction of benzo[d][1,3]dioxole-5-ol with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine, which facilitates the substitution of a hydrogen atom with a chlorine atom at the 7th position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

7-Chlorobenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for this purpose.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-chlorobenzo[d][1,3]dioxol-5-one, while substitution reactions can produce various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[d][1,3]dioxol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the function of microtubules and inhibiting cell division . It may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

7-Chlorobenzo[d][1,3]dioxol-5-ol can be compared with other benzodioxole derivatives, such as:

    Benzo[d][1,3]dioxole-5-ol: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.

    7-Bromobenzo[d][1,3]dioxol-5-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    7-Methoxybenzo[d][1,3]dioxol-5-ol: Contains a methoxy group instead of chlorine, leading to different chemical and biological properties.

Properties

IUPAC Name

7-chloro-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYVTGMSRFJFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414972-62-5
Record name 7-chloro-1,3-dioxaindan-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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